Levamlodipine gentisate

Pharmacokinetics Bioequivalence Dose Optimization

Acquire levamlodipine gentisate, the pure (S)-enantiomer of amlodipine, for precise PK/PD modeling and pre-formulation studies. It delivers 1000-fold greater calcium channel blocking activity than the R-isomer, enabling a defined 2:1 dose ratio (5 mg equivalent to 10 mg racemate). Its distinct gentisate salt melting point (162–165°C) streamlines solid-state processing during tablet compression, reducing development risk. Ideal for comparative clinical trials to confirm tolerability improvements, including a 15.1% absolute risk reduction in peripheral edema. This product is for research and development only and is not for human use.

Molecular Formula C27H31ClN2O9
Molecular Weight 563.0 g/mol
CAS No. 856256-16-1
Cat. No. B1674849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamlodipine gentisate
CAS856256-16-1
SynonymsLevamlodipine gentisate;  (S)-Amlodipine gentisate;  (S)-(-)-Amlodipine gentisate; 
Molecular FormulaC27H31ClN2O9
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1
InChIKeyLLDSEVAJXHNUAJ-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levamlodipine Gentisate (CAS 856256-16-1): Baseline Overview for Scientific Procurement


Levamlodipine gentisate, also known as S-amlodipine gentisate, is the pharmacologically active (S)-enantiomer of amlodipine, formulated as a gentisate salt. It functions as a dihydropyridine calcium channel blocker. [1] The compound is indicated for the treatment of hypertension and angina. Its development as a single enantiomer was intended to increase potency and improve the safety profile compared to the racemic mixture, amlodipine besylate. [2]

Why Levamlodipine Gentisate Cannot Be Directly Substituted with Other Amlodipine Salts or Racemates


Direct substitution of levamlodipine gentisate with other forms of amlodipine is not straightforward due to quantifiable differences in potency and the presence of the pharmacologically inactive R-enantiomer in racemic mixtures. The calcium channel blocking activity is confined to the (S)-enantiomer, with R-amlodipine having 1000-fold less activity. [1] This necessitates a 2:1 dose ratio, where 5 mg of S-amlodipine is pharmacodynamically and pharmacokinetically equivalent to 10 mg of racemic amlodipine. [2] Furthermore, the specific salt form (gentisate) can influence physicochemical properties, as evidenced by a distinct melting point compared to the besylate salt, which impacts formulation and handling. [3]

Quantitative Differentiation of Levamlodipine Gentisate vs. Amlodipine Besylate: A Comparative Evidence Guide


Pharmacokinetic Bioequivalence Demonstrated at Half the Dose of Racemic Amlodipine

In a direct, randomized, double-blind crossover study, a single 5 mg dose of levamlodipine gentisate demonstrated systemic exposure (AUC) that was statistically equivalent to a 10 mg dose of racemic amlodipine besylate in healthy male volunteers. [1] The geometric mean ratio for AUC(0-last) (S-amlodipine:amlodipine racemate) was 1.01 (90% CI, 0.90–1.13), confirming equivalence. [2]

Pharmacokinetics Bioequivalence Dose Optimization

Comparable Hemodynamic Efficacy of 5 mg Levamlodipine Gentisate to 10 mg Racemic Amlodipine

The same head-to-head study found no statistically significant differences in key hemodynamic parameters between a 5 mg dose of levamlodipine gentisate and a 10 mg dose of racemic amlodipine besylate over a 72-hour observation period. [1] This was true for both systolic and diastolic blood pressure, heart rate, and advanced impedance cardiography parameters like stroke volume and systemic vascular resistance. [2]

Pharmacodynamics Hemodynamics Hypertension

Distinct Physicochemical Profile: Melting Point of Gentisate Salt vs. Besylate Salt

The choice of the gentisate counterion results in a different solid-state property compared to the more common besylate salt. The (S)-amlodipine gentisate salt exhibits a melting point of 162-165°C, as per its patent synthesis. [1] This is notably lower than the reported melting point range for amlodipine besylate, which is typically between 195-204°C.

Physicochemical Properties Salt Selection Formulation

Class-Level Inference: Reduced Incidence of Peripheral Edema with (S)-Amlodipine

While direct data for the gentisate salt is limited, a class-level inference from studies on the besylate salt of (S)-amlodipine demonstrates a quantifiable improvement in tolerability. A randomized controlled trial found that in hypertensive patients, the incidence of new or worsening leg edema was significantly lower in the (S)-amlodipine group (31.40%) compared to the racemic amlodipine group (46.51%), corresponding to a 15.1% absolute risk reduction (p = 0.03). [1]

Tolerability Adverse Events Edema

Defined Research and Industrial Applications for Levamlodipine Gentisate Based on Comparative Evidence


Calibration of Pharmacokinetic/Pharmacodynamic (PK/PD) Models for Dose Optimization

Based on the direct head-to-head comparison showing bioequivalence at half the dose (5 mg vs. 10 mg racemate) [1], levamlodipine gentisate serves as a precise reference standard for developing and validating PK/PD models that require pure (S)-enantiomer input. Its well-characterized PK profile allows researchers to accurately model exposure-response relationships without the confounding factor of the inactive R-enantiomer.

Formulation Development Requiring Specific Solid-State Properties

The distinct melting point of levamlodipine gentisate (162-165°C) compared to amlodipine besylate (195-204°C) [2] makes it a material of choice in pre-formulation studies. This property can influence processing parameters during tablet compression or capsule filling, and the compound can be used to investigate the impact of salt form on drug product stability and manufacturability.

Clinical Research Aimed at Reducing Dose-Limiting Tolerability Issues

Leveraging class-level evidence from studies showing a significant reduction in peripheral edema with the (S)-enantiomer (Absolute Risk Reduction of 15.1%) [3], levamlodipine gentisate is a relevant candidate for clinical trials designed to confirm these tolerability benefits. Its procurement enables head-to-head studies against racemic amlodipine, specifically designed to quantify differences in adverse event profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levamlodipine gentisate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.